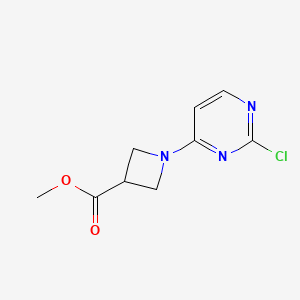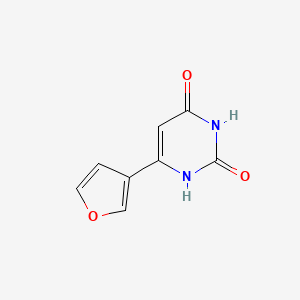
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione (6-FP) is a heterocyclic compound found in a variety of natural and synthetic sources. It is a highly versatile compound that has been used in a variety of scientific and industrial applications. 6-FP is an important starting material for the synthesis of other compounds, and has been studied extensively for its potential therapeutic and pharmacological applications.
Wissenschaftliche Forschungsanwendungen
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of potential scientific research applications, including use as a drug candidate, a therapeutic agent, and a tool for investigating biochemical and physiological processes. 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has been studied as a potential anti-cancer agent, as well as for its potential to modulate the immune system and reduce inflammation. In addition, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant.
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to induce apoptosis and inhibit cell proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments has a number of advantages and limitations. On the one hand, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a relatively stable compound and is easy to synthesize, making it an ideal starting material for a variety of experiments. On the other hand, 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is not readily available in large quantities, making it difficult to obtain for large-scale experiments. In addition, the exact mechanism of action of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is not yet fully understood, making it difficult to predict the effects of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione in certain experiments.
Zukünftige Richtungen
Given the potential of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione as a drug candidate, therapeutic agent, and tool for investigating biochemical and physiological processes, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione, as well as further studies into the potential therapeutic and pharmacological applications of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione. In addition, further studies into the potential of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione as an antioxidant and its ability to inhibit the growth of certain bacteria and fungi could prove beneficial. Finally, further research into the synthesis of 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione could lead to more efficient and cost-effective methods for producing the compound in large quantities.
Eigenschaften
IUPAC Name |
6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXCJOBNDRDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




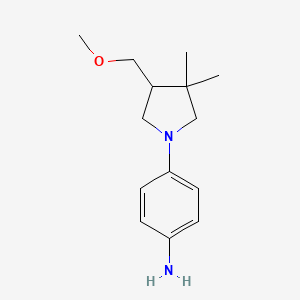

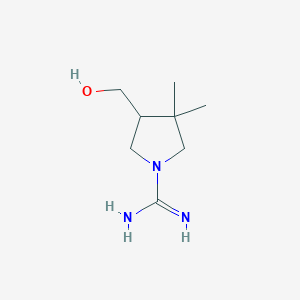
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)
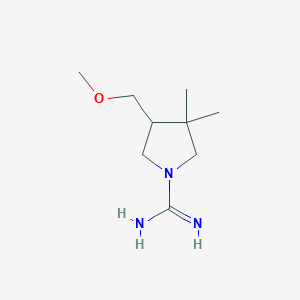
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)


